molecular formula C26H24N2O6S B2758855 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866867-00-7

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2758855
CAS No.: 866867-00-7
M. Wt: 492.55
InChI Key: JYIKGBPBJSLYBR-UHFFFAOYSA-N
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Description

This compound is a quinolinone-based acetamide derivative featuring a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and an N-(4-ethoxyphenyl)acetamide moiety. The quinolinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications . Structural analogs of this compound often vary in substituents at positions 3, 6, and the acetamide group, leading to distinct physicochemical and biological profiles .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-19-11-9-18(10-12-19)27-25(29)17-28-16-24(35(31,32)21-7-5-4-6-8-21)26(30)22-15-20(33-2)13-14-23(22)28/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIKGBPBJSLYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Ethoxyphenyl Acetamide Formation: The final step involves the acylation of the quinoline derivative with 4-ethoxyphenyl acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide or sulfonylthiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. The methoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares key structural features and molecular properties of the target compound with its analogs:

Compound Name R3 (Position 3) R6 (Position 6) Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Benzenesulfonyl Methoxy 4-Ethoxyphenyl C26H23N2O5S 475.54
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide 4-Chlorobenzenesulfonyl Ethyl 3-Methylphenyl C26H22ClN2O4S 502.98
2-[8-(4-Ethoxybenzoyl)-9-oxo-dihydroquinolin-6-yl]-N-(4-methoxyphenyl)acetamide 4-Ethoxybenzoyl H (position 8 modified) 4-Methoxyphenyl C28H25N2O6 485.51
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl Ethyl 4-Chlorophenyl C25H22ClN2O4S 484.97

Key Structural and Functional Differences

Position 3 Substituents :

  • The target compound’s benzenesulfonyl group is unsubstituted, whereas the analog in has a 4-chlorobenzenesulfonyl group, introducing electron-withdrawing chlorine. This may enhance binding to targets like kinases or proteases due to increased electrophilicity .
  • The compound in replaces sulfonyl with 4-ethoxybenzoyl , altering electronic effects (reduced electron withdrawal) and steric bulk.

Position 6 Substituents: Methoxy in the target compound vs. Ethyl groups enhance lipophilicity, favoring membrane permeability .

Acetamide Tail :

  • The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity compared to the 4-chlorophenyl in (higher logP) or the 4-methoxyphenyl in (similar polarity). These differences influence pharmacokinetic properties like absorption and half-life .

Physicochemical and Pharmacological Implications

  • Solubility : The target compound’s methoxy and ethoxy groups likely confer better aqueous solubility than analogs with ethyl or chlorophenyl substituents .
  • Target Selectivity : Chlorine in may enhance affinity for sulfonamide-binding enzymes, while methoxy/ethoxy groups in the target compound could favor interactions with polar active sites (e.g., topoisomerases) .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A quinoline core with a methoxy group and a benzenesulfonyl moiety.
  • An ethoxyphenyl acetamide side chain.

This unique combination suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide demonstrate effectiveness against a range of bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) in the micromolar range.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the activation of caspase pathways and the modulation of cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10Caspase activation
Compound BMCF-715Cell cycle arrest
Target CompoundHeLaTBDTBD

Anti-inflammatory Properties

The anti-inflammatory effects of quinoline derivatives have been documented in various studies. The target compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that it may reduce prostaglandin E2 (PGE2) levels, contributing to its anti-inflammatory effects.

The biological activity of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer proliferation.
  • Receptor Modulation : It could interact with specific receptors involved in pain and inflammation pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, which is implicated in various diseases.

Case Studies

A recent study evaluated the efficacy of similar quinoline derivatives in animal models for inflammatory diseases. The results indicated significant reductions in edema and inflammatory markers compared to control groups, supporting the therapeutic potential of such compounds.

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